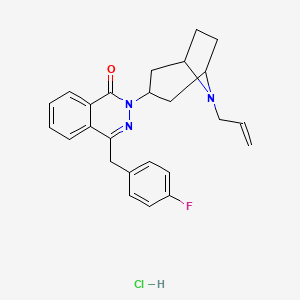

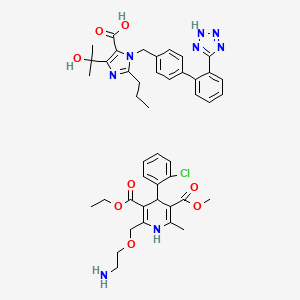

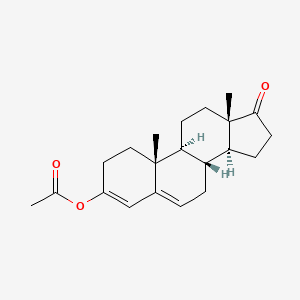

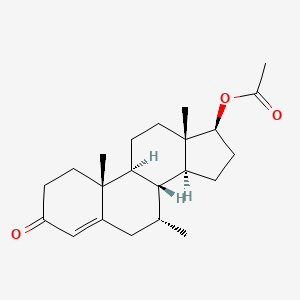

4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

These substances are confined as non-migratory components of glassy solid flakes or granules . Ceramic frits are primarily used in the production of glass and ceramics, where they serve as essential components in glazes and enamels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ceramic frits are obtained by fusing raw materials in a melting kiln at high temperatures ranging from 1350°C to 1550°C. The melt is then cooled quickly, either by a laminating process or by quenching in water, which transforms it into a fragmented solid .

Industrial Production Methods: The industrial production of ceramic frits involves the careful selection and combination of raw materials, such as silica, alumina, and various metal oxides. These materials are melted together in a kiln, and the resulting molten mixture is rapidly cooled to form the frit. This process ensures that the chemical substances are confined within the glassy matrix, making them insoluble in water and most commonly used acids and bases .

Chemical Reactions Analysis

Types of Reactions: Ceramic frits can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition of the frit and the conditions under which they are used.

Common Reagents and Conditions:

Oxidation: Involves the reaction of the frit with oxygen or other oxidizing agents at high temperatures.

Reduction: Involves the reaction of the frit with reducing agents, such as carbon or hydrogen, at elevated temperatures.

Substitution: Involves the replacement of one or more components of the frit with other chemical substances under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific composition of the frit and the reaction conditions. For example, oxidation reactions may produce metal oxides, while reduction reactions may yield elemental metals or other reduced compounds.

Scientific Research Applications

Ceramic frits have a wide range of scientific research applications, including:

Chemistry: Used as precursors in the synthesis of advanced materials, such as glass-ceramics and composite materials.

Biology: Employed in the development of bioactive glass materials for medical applications, such as bone regeneration and tissue engineering.

Medicine: Utilized in the production of dental ceramics and other medical devices that require biocompatible and durable materials.

Mechanism of Action

The mechanism of action of ceramic frits involves their ability to form a continuous glassy phase when mixed with other materials. This glassy phase provides structural integrity and stability to the final product. The molecular targets and pathways involved in this process include the interaction of the frit components with the surrounding materials, leading to the formation of strong chemical bonds and a stable glassy matrix .

Comparison with Similar Compounds

Ceramic frits can be compared with other similar compounds, such as:

Glass Formers: Compounds like silica and boron oxide, which have the ability to form glasses separately or in combination with other materials.

Metal Oxides: Compounds like alumina and zirconia, which are used in the production of advanced ceramics and glass-ceramics.

Composite Materials: Materials that combine ceramic frits with other components to enhance their properties and performance.

Uniqueness: Ceramic frits are unique in their ability to form a continuous glassy phase that provides both aesthetic and protective properties to the final product. This makes them essential components in the production of high-quality glazes and enamels for ceramics .

Properties

CAS No. |

66264-72-0 |

|---|---|

Molecular Formula |

C20H27NO3S |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfanylphenol |

InChI |

InChI=1S/C20H27NO3S/c1-14(4-5-15-6-9-17(24-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)25-3/h6-12,14,19,21-23H,4-5,13H2,1-3H3 |

InChI Key |

CRDBXRWQBYVTGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)SC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.